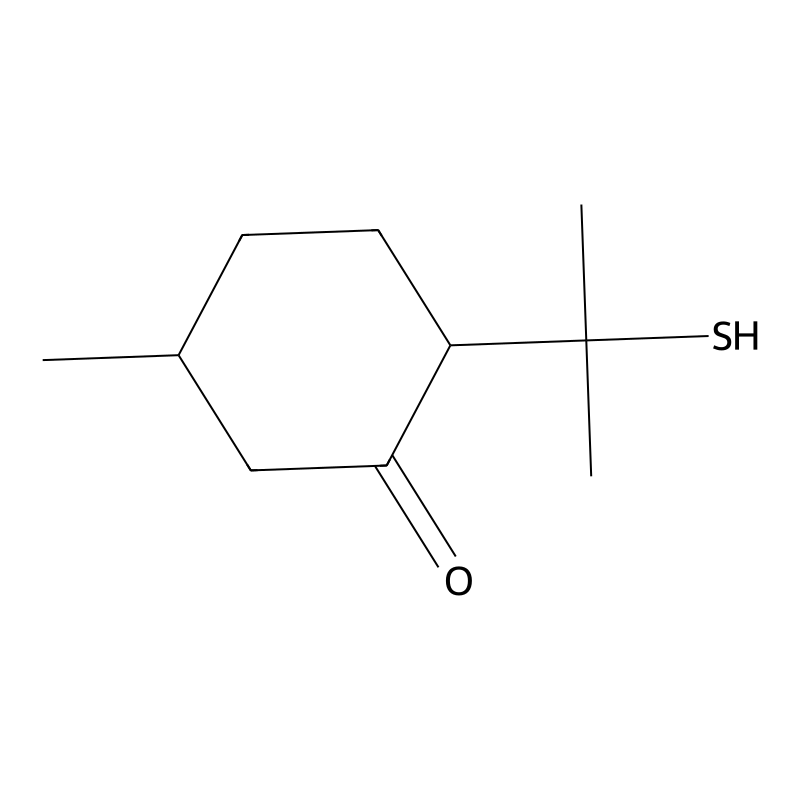

p-Mentha-8-thiol-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

p-Mentha-8-thiol-3-one

is a volatile sulfur-containing compound . It’s an essential odoriferous constituent of buchu leaf oil . The commercial product is synthesized from pulegone and is a liquid mixture of cis–trans-isomers with a typical blackcurrant odor . It’s generally used for its potent blackcurrant flavor .

Perfumery and Aromatherapy

p-Mentha-8-thiol-3-one is used in the field of perfumery and aromatherapy . It’s characterized by its sulfur content and is naturally found in various plants . The specific methods of application or experimental procedures in this field typically involve the extraction and distillation of the compound from plant sources, followed by its incorporation into various fragrance products .

Flavoring Agent

p-Mentha-8-thiol-3-one is used as a flavoring agent for its potent blackcurrant flavor . It’s generally used in the food and beverage industry to enhance the flavor profile of various products .

P-Mentha-8-thiol-3-one, also known as 8-mercapto-p-menthan-3-one, is a sulfur-containing organic compound characterized by its distinctive blackcurrant flavor and aroma. It has a molecular formula of C10H18OS and a molecular weight of 186.31 g/mol. The compound appears as a clear yellow to dark yellow liquid with a boiling point ranging from 56 °C to 62 °C at 0.1 mm Hg . It is primarily derived from pulegone or isopulegone through reactions involving hydrogen sulfide and bases like potassium hydroxide .

The compound is notable for its presence in buchu leaf oil, where it acts as a key odoriferous component. Its aroma profile includes sweet, pungent, minty, and fruity notes, reminiscent of blackcurrant and other berries .

P-Mentha-8-thiol-3-one can be synthesized via the following reaction:

- Starting Materials: Pulegone or isopulegone.

- Reagents: Hydrogen sulfide and ethanolic potassium hydroxide.

- Reaction Type: Nucleophilic substitution reaction where hydrogen sulfide adds to the carbonyl group of the ketone.

This reaction results in the formation of p-Mentha-8-thiol-3-one, which exists as a mixture of cis and trans isomers . The compound can also undergo oxidation or reduction reactions typical of thiols, affecting its flavor profile and stability.

Research indicates that p-Mentha-8-thiol-3-one exhibits various biological activities, primarily linked to its aromatic properties. It has been noted for its potential antioxidant effects, which may contribute to its application in food preservation and flavor enhancement . Additionally, studies suggest that it may possess antimicrobial properties, making it useful for food safety applications .

The primary synthesis method for p-Mentha-8-thiol-3-one involves the following steps:

- Preparation: React pulegone or isopulegone with an excess of hydrogen sulfide in the presence of a base such as ethanolic potassium hydroxide.

- Isolation: The resulting mixture can be purified through distillation or chromatography to isolate the desired product in its pure form.

Alternative methods may include using different thiolating agents or modifying reaction conditions to favor specific isomer formations .

P-Mentha-8-thiol-3-one finds applications across various industries:

- Food Industry: Used as a flavoring agent in beverages, confections, and desserts due to its blackcurrant-like taste.

- Fragrance Industry: Incorporated into perfumes and aroma compositions for its unique scent profile.

- Pharmaceuticals: Investigated for potential therapeutic properties due to its biological activities .

Studies on p-Mentha-8-thiol-3-one interactions have primarily focused on its sensory properties in food products. For example, research has shown that it can enhance flavors when combined with other fruit essences, contributing to complex taste profiles in culinary applications . Additionally, its interaction with various food matrices has been examined to determine stability and retention during processing and storage.

P-Mentha-8-thiol-3-one shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Pulegone | C10H16O | A precursor in the synthesis of p-Mentha-8-thiol-3-one; has minty aroma. |

| Isopulegone | C10H16O | Similar structure; used in flavoring; less sulfurous than p-Mentha-8-thiol-3-one. |

| 8-Thiomenthone | C10H18OS | Closely related; exhibits similar flavor characteristics but differs in sulfur content. |

| Menthol | C10H20O | A common mint flavor compound; lacks sulfur but shares aromatic properties. |

P-Mentha-8-thiol-3-one is unique due to its sulfur-containing structure which imparts distinct flavors and aromas not found in these other compounds. Its specific blackcurrant scent sets it apart from other minty or fruity compounds commonly used in food and fragrance applications.

The relationship between molecular structure and olfactory perception in sulfur-containing terpenoids represents a complex interplay of stereochemistry, functional group positioning, and molecular size constraints. p-Mentha-8-thiol-3-one, with its molecular formula C₁₀H₁₈OS and molecular weight of 186.31 g/mol, exemplifies the intricate structure-odor relationships that govern volatile sulfur compound perception [1] [2] [3].

Stereochemical Influences on Odor Perception

The stereochemical configuration of p-Mentha-8-thiol-3-one significantly impacts its olfactory properties. The compound exists as multiple stereoisomers due to two chiral centers in its cyclohexane ring system, potentially yielding four different stereoisomeric forms [4]. Research demonstrates that enantiomeric compounds exhibit distinct odor profiles in approximately 95% of cases, emphasizing the critical role of three-dimensional molecular architecture in olfactory recognition [4].

Structural Determinants of Odor Threshold

Structure-activity relationship studies on monoterpenoid mercaptans reveal critical insights into the molecular features governing odor threshold values. Research conducted on 34 mercapto-containing p-menthane and 1-p-menthene derivatives demonstrates that structural modifications significantly influence both odor threshold and quality [8] [9]. The positioning of the mercapto group proves crucial, with compounds bearing mercapto groups in side chains consistently exhibiting lower odor thresholds compared to those with ring-bound mercapto functionalities [8].

Tertiary thiols demonstrate exceptional olfactory potency, with odor thresholds often reaching parts-per-billion levels [10]. The structure-odor relationship data for sulfur-containing terpenoids indicates that compounds with five to seven carbon atoms typically exhibit minimal odor thresholds, while longer chain lengths result in exponential threshold increases [10]. p-Mentha-8-thiol-3-one, with its optimized ten-carbon terpenoid structure and tertiary thiol configuration, achieves remarkable olfactory potency with detection thresholds in the low parts-per-billion range [1].

Functional Group Interactions and Molecular Recognition

The ketone functionality at position 3 of the p-menthane ring system contributes to the compound's unique olfactory signature through electronic effects and potential hydrogen bonding interactions [11]. Computational studies suggest that molecules containing both carbonyl and thiol functionalities exhibit enhanced binding affinity to olfactory receptors through multiple interaction sites [11]. The sulfur atom's larger atomic radius and polarizability compared to oxygen create distinct binding geometries that contribute to the characteristic "sulfurous" odor notes associated with thiol compounds [12].

The molecular shape and size constraints imposed by the cyclohexane ring system influence receptor binding specificity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling studies demonstrate that steric effects play a dominant role in determining odor thresholds for alkanethiols [10]. The rigid cyclohexane framework of p-Mentha-8-thiol-3-one provides optimal spatial arrangement for receptor interaction while maintaining sufficient flexibility in the thiol-bearing isopropyl side chain [8].

Receptor Binding Dynamics at Human Olfactory Epithelium

The human olfactory epithelium, a specialized neuroepithelium located in the superior nasal cavity, serves as the primary site for volatile compound detection through sophisticated molecular recognition mechanisms [13] [14]. This tissue contains approximately 10-20 million olfactory receptor neurons distributed among stratified epithelial layers, each expressing specific olfactory receptors capable of detecting distinct molecular features [15].

Olfactory Receptor Architecture and Thiol Recognition

Olfactory receptors belong to the superfamily of G-protein-coupled receptors (GPCRs), characterized by seven transmembrane α-helical domains that create binding cavities for odorant molecules [16]. The receptor neurons feature bipolar architecture with dendrites extending to the epithelial surface, terminating in dendritic knobs from which 20-35 non-motile cilia protrude into the olfactory mucus layer [15]. These cilia, measuring up to 100 micrometers in length, form a meshwork where odorant receptors embedded in the ciliary membrane interact with dissolved volatile compounds [15].

Recent investigations have identified specific human olfactory receptors that demonstrate high selectivity for thiol compounds, with OR2T11 emerging as a primary receptor for small thiols containing one to five carbon atoms [17]. This receptor exhibits extraordinary sensitivity, capable of detecting thiol concentrations at parts-per-billion levels when copper ions are present in the binding environment [17]. The receptor structure incorporates metal-coordinating amino acid residues that facilitate thiol binding through formation of metal-ligand complexes [17].

Metal-Mediated Receptor Activation Mechanisms

The discovery of copper-dependent thiol detection represents a paradigm shift in understanding olfactory receptor function. Research demonstrates that copper ions (Cu²⁺) are essential for robust activation of thiol-specific olfactory receptors, with physiological copper concentrations in nasal mucus measured at approximately 30-40 μM [18] [19] [20]. The metal coordination mechanism involves specific amino acid residues, particularly histidine residues located in transmembrane domains near the extracellular surface [20].

Studies on the mouse olfactory receptor MOR244-3, which serves as a model for human thiol receptors, reveal that histidine-105 functions as a critical copper-coordinating residue [20]. This residue, positioned in the third transmembrane domain, mediates interaction between the receptor protein and copper-thiol complexes [20]. The metal coordination creates a more stable and conformationally constrained ligand-receptor interaction compared to direct thiol binding, explaining the extraordinary sensitivity observed for these compounds [18].

Copper chelation experiments using tetraethylenepentamine (TEPA) completely abolish receptor responses to thiol compounds, confirming the obligate nature of metal coordination in thiol detection [18] [20]. Electrophysiological recordings from olfactory sensory neurons demonstrate that copper addition enhances thiol responses, while chelator treatment reduces or eliminates neuronal activation [20].

Signal Transduction and Neural Processing

Upon thiol binding to copper-coordinated receptors, conformational changes in the seven-transmembrane region activate intracellular signaling cascades [16]. The activated receptor triggers Golf protein activation, leading to increased adenylyl cyclase type III activity and elevated cyclic adenosine monophosphate (cAMP) concentrations within the ciliary compartment [16]. This biochemical amplification opens cyclic nucleotide-gated ion channels, allowing sodium and calcium influx that depolarizes the olfactory sensory neuron membrane [16].

The resulting action potentials propagate along olfactory sensory neuron axons through the cribriform plate to terminate in specific glomeruli within the olfactory bulb [14]. Neurons expressing identical olfactory receptors converge onto the same glomeruli, creating a spatial organization that facilitates odor processing and discrimination [14]. This convergence pattern enables the detection of low-concentration thiol compounds like p-Mentha-8-thiol-3-one through signal summation from multiple activated neurons [15].

Receptor Specificity and Cross-Reactivity Patterns

Thiol-responsive olfactory receptors exhibit varying degrees of selectivity and cross-reactivity with structurally related compounds. Broadly tuned receptors such as OR1A1 and OR2W1 can detect various thiol structures alongside other compound classes, while narrowly tuned receptors like OR2M3 demonstrate high specificity for particular thiol configurations [21]. The binding pocket architecture determines these selectivity patterns, with size-restricted cavities favoring smaller, highly substituted thiols over linear chain compounds [17].

p-Mentha-8-thiol-3-one, with its tertiary thiol configuration and cyclic structure, demonstrates preferential binding to receptors with appropriately sized binding cavities [8]. The compound's molecular dimensions and electronic properties enable selective activation of thiol-specific receptors while avoiding cross-reactivity with receptors tuned to other functional groups [17]. This selectivity contributes to the distinct olfactory profile that differentiates p-Mentha-8-thiol-3-one from structurally similar alcohols or ethers [10].

Synergistic Effects in Complex Flavor Matrices

The integration of p-Mentha-8-thiol-3-one into complex flavor systems reveals sophisticated interactions that extend beyond simple additive effects. These synergistic relationships involve physicochemical interactions with matrix components, cross-modal sensory enhancement, and biotransformation processes that collectively influence overall flavor perception [22] [23].

Matrix Component Interactions and Flavor Enhancement

In blackcurrant flavor systems, p-Mentha-8-thiol-3-one demonstrates remarkable synergistic effects with naturally occurring phenolic compounds and anthocyanins [6] [24]. Optimal concentrations ranging from 50-100 ppm provide authentic cassis character while reducing the masking effects of astringent polyphenols [6]. The compound's interaction with anthocyanins, particularly delphinidin and cyanidin derivatives, creates enhanced perception of berry-like characteristics that cannot be achieved through individual component optimization [24].

Research on alcoholic blackcurrant beverages reveals that fermentation processes significantly alter the balance between p-Mentha-8-thiol-3-one and matrix polyphenols [25]. The compound exhibits positive correlations with specific flavonol glycosides and hydroxycinnamic acids, contributing to complex flavor development during fermentation [25]. These interactions involve both direct molecular associations and indirect effects through pH modification and matrix viscosity changes [25].

Terpene-Thiol Complementarity in Flavor Systems

The combination of p-Mentha-8-thiol-3-one with monoterpene compounds produces synergistic effects that enhance overall flavor complexity and authenticity [23] [26]. In citrus flavor applications, concentrations of 1-5 ppm create lifted citrus notes when combined with limonene, citral, and linalool [6]. This terpene-thiol complementarity operates through multiple mechanisms, including enhanced volatility release, modified perception thresholds, and temporal flavor development patterns [23].

Studies on hop-forward beverages demonstrate that p-Mentha-8-thiol-3-one participates in biotransformation processes that amplify tropical fruit characteristics [27] [26]. Yeast enzymes, particularly β-lyase activities, can release bound thiol precursors while simultaneously transforming terpene alcohols, creating dynamic flavor evolution during fermentation [26]. The resulting thiol-terpene combinations exhibit detection thresholds significantly lower than predicted from individual component analysis [27].

Cross-Modal Sensory Integration Effects

The perception of p-Mentha-8-thiol-3-one in complex matrices involves cross-modal interactions between olfactory and gustatory systems [22]. Research demonstrates that the compound's sulfurous character can enhance sweetness perception in certain fruit flavor systems, particularly when combined with appropriate sugar-acid ratios [22]. This cross-modal enhancement operates through neurological pathways that integrate aroma and taste signals at the level of flavor perception [22].

In wine and fermented beverage applications, p-Mentha-8-thiol-3-one concentrations of 0.1-1.0 ppm interact synergistically with ethanol, organic acids, and polyphenolic compounds [22] [28]. The alcohol matrix enhances thiol volatility while modifying perception intensity, creating optimal concentration ranges that differ significantly from aqueous systems [22]. These matrix effects contribute to the compound's effectiveness in low-concentration applications where direct olfactory impact might otherwise be insufficient [28].

Biotransformation and Dynamic Flavor Development

The role of p-Mentha-8-thiol-3-one in biotransformation processes extends beyond simple flavor addition to encompass dynamic system evolution [23] [26]. In fermented systems, the compound can serve as both a flavor contributor and a precursor for additional thiol formation through enzymatic processes [23]. Cannabis essential oil research demonstrates that thiol compounds interact with terpenes to create entourage effects, where compound combinations produce enhanced biological and sensory activity compared to individual components [23].

Beer brewing applications utilize p-Mentha-8-thiol-3-one in concentrations of 0.05-0.5 ppm to enhance biotransformation reactions during dry-hopping processes [27] [29]. Specialized yeast strains with enhanced β-lyase activity can release additional thiol compounds from bound precursors, creating amplified tropical fruit characteristics that evolve throughout fermentation [29]. These biotransformation effects represent a sophisticated application of thiol chemistry in flavor development, where initial compound addition triggers cascading reactions that produce complex, time-dependent flavor profiles [26].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 40 of 1547 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 1507 of 1547 companies with hazard statement code(s):;

H317 (97.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

38462-22-5

33281-91-3

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index